1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine

Description

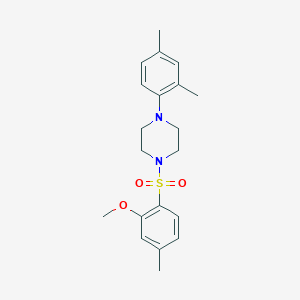

1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine is a piperazine derivative featuring a 2,4-dimethylphenyl group at the 1-position and a 2-methoxy-4-methylphenylsulfonyl group at the 4-position. This compound belongs to a broader class of sulfonylpiperazines, which are studied for diverse pharmacological activities, including receptor modulation and anticancer effects .

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-4-(2-methoxy-4-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-15-5-7-18(17(3)13-15)21-9-11-22(12-10-21)26(23,24)20-8-6-16(2)14-19(20)25-4/h5-8,13-14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAMNJINUFSKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with 2,4-Dimethylphenyl Group: The piperazine core is then reacted with 2,4-dimethylphenyl halide in the presence of a base such as potassium carbonate to introduce the 2,4-dimethylphenyl group.

Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 2-methoxy-4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

Substitution: Alkyl halides, aryl halides, or sulfonyl chlorides in the presence of bases like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Anticonvulsant Activity : Studies have indicated that similar piperazine derivatives show significant anticonvulsant properties. For instance, compounds with structural similarities have been tested in animal models and demonstrated efficacy in reducing seizure activity .

- Antitumor Properties : Research has suggested that sulfonylpiperazines may possess antitumor activity. The presence of specific substituents on the phenyl rings can enhance cytotoxic effects against various cancer cell lines. Case studies have documented the effectiveness of these compounds in inhibiting tumor growth in vitro and in vivo .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Study 1: Anticonvulsant Efficacy

A study investigating the anticonvulsant effects of piperazine derivatives found that compounds structurally related to 1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine showed a significant reduction in seizure frequency in picrotoxin-induced models. The median effective dose (ED50) was determined to be significantly lower than that of standard anticonvulsants, indicating a promising therapeutic profile .

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines demonstrated that modifications to the piperazine structure could lead to enhanced cytotoxicity. Specifically, compounds with methoxy and methyl substitutions displayed higher activity against breast cancer cells compared to controls. The mechanism was proposed to involve apoptosis induction and cell cycle arrest at the G1 phase .

Data Tables

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Sulfonylpiperazine Derivatives

The target compound’s structural analogs differ primarily in substituents on the sulfonylphenyl group or the piperazine-attached aryl group. Key examples include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-methoxy group in the target compound is electron-donating, while analogs with nitro (e.g., ) or fluoro (e.g., ) substituents introduce electron-withdrawing effects. These differences influence electronic properties and receptor interactions.

- Steric Effects : Bulky substituents like naphthyl () or benzhydryl () groups may hinder binding to sterically sensitive targets.

Physicochemical Data :

- Melting Points : Piperazine derivatives with sulfonyl groups typically exhibit melting points between 130°C and 230°C. For instance, compound 10 in (2-methoxy-4-methylphenylpiperazine hydrochloride) has a melting point of 146–147°C, while benzhydryl derivatives () melt at higher temperatures (~230°C).

- Solubility : The methoxy and methyl groups in the target compound likely improve solubility in organic solvents compared to highly polar derivatives (e.g., nitro-substituted ).

Receptor Affinity and Selectivity

- Dopamine D2 Receptor : (2-Methoxyphenyl)piperazines () show affinity for dopamine D2 receptors. The target compound’s 2-methoxy-4-methylphenyl group may enhance selectivity compared to simpler 2-methoxyphenyl derivatives due to reduced steric clash.

- Anticancer Activity : Sulfonylpiperazines with benzhydryl groups () exhibit cytotoxicity against cancer cell lines (e.g., HEPG2, MCF7). The target compound’s methyl groups may reduce cytotoxicity compared to halogenated analogs (e.g., 4-fluoro in ), which have stronger electron-withdrawing effects.

Auxin-Like Activity

Piperazine derivatives structurally resembling auxins (e.g., compound ASP in ) inhibit root elongation in Arabidopsis. The target compound’s sulfonyl group and aromatic substituents differ from ASP’s carboxylic acid side chain, likely conferring distinct signaling pathway interactions.

Key Research Findings

- Structure-Activity Relationships (SAR) :

- Sulfonyl Group Position : Para-substituted sulfonyl groups (e.g., ) generally show higher stability than ortho-substituted analogs.

- Aryl Group Effects : 2,4-Dimethylphenyl groups (as in the target compound) balance lipophilicity and steric effects, optimizing receptor binding compared to bulkier substituents .

- Thermodynamic Stability : Derivatives with multiple methyl groups (e.g., target compound, ) exhibit improved thermal stability, as evidenced by higher melting points .

Biological Activity

The compound 1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

This structure includes a piperazine ring substituted with a sulfonyl group and two aromatic rings, which are essential for its biological activity.

Antitumor Activity

Recent studies indicate that piperazine derivatives exhibit significant antitumor properties. The compound has shown promising results in inhibiting various cancer cell lines. For instance, it has been tested against breast cancer cell lines MCF-7 and MDA-MB-231, demonstrating cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer. The compound has been evaluated for its anti-inflammatory properties. In vitro assays indicated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

Piperazine derivatives are also recognized for their antimicrobial properties. The compound was tested against several bacterial strains and showed effective inhibition, particularly against Gram-positive bacteria. This suggests potential applications in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide moiety may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells through mitochondrial pathways.

- Modulation of Signaling Pathways : It may affect signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression .

Study 1: Antitumor Efficacy

A study conducted on the efficacy of the compound against human breast cancer cells revealed an IC50 value of approximately 15 µM, indicating potent antitumor activity. The study utilized flow cytometry to analyze apoptosis and found that treated cells exhibited significant morphological changes consistent with apoptotic cell death .

Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced edema formation in mice. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Data Summary

| Property | Observation |

|---|---|

| Antitumor Activity | IC50 ~ 15 µM against MCF-7 cells |

| Anti-inflammatory Effects | Reduced cytokine production |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-Dimethylphenyl)-4-((2-methoxy-4-methylphenyl)sulfonyl)piperazine?

The synthesis of sulfonylpiperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, sulfonylation of the piperazine core with a substituted benzenesulfonyl chloride is a common approach. Evidence from structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) highlights the use of methoxy and sulfonyl group coupling under anhydrous conditions with bases like triethylamine to neutralize HCl byproducts . Optimizing reaction temperature (e.g., 0–25°C) and solvent (e.g., dichloromethane or THF) improves yields. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. How can researchers characterize the structural conformation of this compound?

Key analytical techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic proton environments.

- X-ray crystallography (e.g., for analogs like bis(4-fluorophenyl)methyl piperazine derivatives) to resolve 3D conformation and bond angles .

- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., PubChem data for similar compounds ).

- IR spectroscopy to identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups.

Q. What in vitro assays are suitable for initial biological activity screening?

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, as done for piperazine derivatives with nitro and trifluoromethyl substituents .

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values.

- Enzyme inhibition : Fluorometric assays targeting receptors like dopamine D3 (analogous to diamino-butylbenzamide derivatives ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonylpiperazine derivatives?

Discrepancies often arise from variability in assay conditions (e.g., pH, solvent) or structural nuances. For example:

- Solubility effects : Methoxy groups enhance solubility in polar media but may reduce membrane permeability, skewing IC₅₀ values. Use standardized DMSO concentrations (<1%) .

- Isomerism : Substituent positions (e.g., 2-methoxy vs. 4-methoxy) alter steric and electronic interactions with targets. Computational docking (e.g., AutoDock Vina) can predict binding affinities .

- Batch purity : LC-MS validation ensures impurities (e.g., unreacted sulfonyl chlorides) do not interfere .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation. Evidence from fluorinated analogs shows prolonged half-lives .

- Prodrug design : Mask polar groups (e.g., sulfonyl) with ester linkages, as seen in piperazine prodrugs targeting CNS disorders .

- Microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

Q. How do researchers evaluate the compound’s potential for off-target interactions?

- Pan-assay interference (PAINS) filters : Screen for reactive motifs (e.g., Michael acceptors) using tools like SwissADME .

- Selectivity profiling : Kinase inhibition panels (e.g., Eurofins KinaseProfiler) and GPCR binding assays (e.g., β-arrestin recruitment) .

- Thermodynamic solubility : Measure in PBS (pH 7.4) and simulated gastric fluid to predict bioavailability .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.